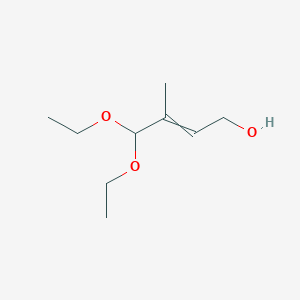![molecular formula C16H18N2O6S B14683320 5-[(Phenylsulfanyl)methyl]uridine CAS No. 34349-65-0](/img/structure/B14683320.png)
5-[(Phenylsulfanyl)methyl]uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Phenylsulfanyl)methyl]uridine is a modified nucleoside that has garnered attention in the scientific community due to its unique structural properties and potential applications. This compound consists of a uridine molecule with a phenylsulfanyl group attached to the methyl position, which can influence its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Phenylsulfanyl)methyl]uridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the introduction of the phenylsulfanyl group via nucleophilic substitution reactions. The process often starts with the protection of the hydroxyl groups on uridine, followed by the introduction of the phenylsulfanyl group using reagents such as phenylthiol and a suitable base. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 5-[(Phenylsulfanyl)methyl]uridine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, reverting to uridine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Uridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
科学的研究の応用
5-[(Phenylsulfanyl)methyl]uridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of nucleoside analogs.
Biology: The compound is used in the study of RNA modifications and their effects on RNA stability and function.
Industry: It can be used in the development of novel pharmaceuticals and as a tool in biochemical assays.
作用機序
The mechanism by which 5-[(Phenylsulfanyl)methyl]uridine exerts its effects is primarily through its incorporation into RNA. The phenylsulfanyl group can influence the stability and structure of RNA, potentially affecting its function. The compound may also interact with specific enzymes involved in RNA processing, thereby modulating their activity.
類似化合物との比較
5-Methyluridine: A naturally occurring nucleoside with a methyl group at the 5-position.
5-Formyluridine: Contains a formyl group at the 5-position and is involved in various biological processes.
5-Hydroxymethyluridine: Features a hydroxymethyl group and is studied for its role in RNA modifications.
Uniqueness: 5-[(Phenylsulfanyl)methyl]uridine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and potentially alter its interactions with biological molecules, making it a valuable tool in research and therapeutic applications.
特性
CAS番号 |
34349-65-0 |
|---|---|
分子式 |
C16H18N2O6S |
分子量 |
366.4 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylsulfanylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O6S/c19-7-11-12(20)13(21)15(24-11)18-6-9(14(22)17-16(18)23)8-25-10-4-2-1-3-5-10/h1-6,11-13,15,19-21H,7-8H2,(H,17,22,23)/t11-,12-,13-,15-/m1/s1 |
InChIキー |
ISYXMZINBRZHBM-RGCMKSIDSA-N |
異性体SMILES |
C1=CC=C(C=C1)SCC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
C1=CC=C(C=C1)SCC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


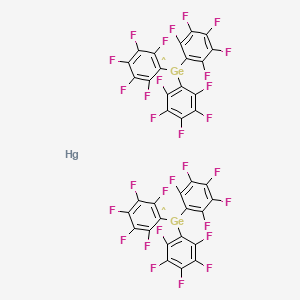
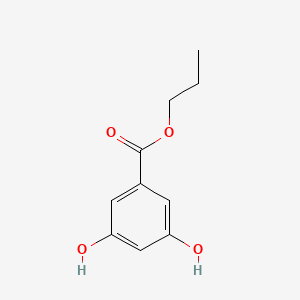

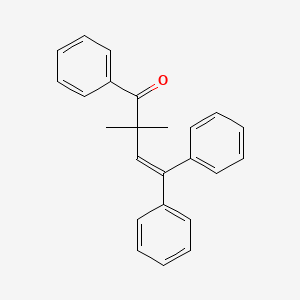
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
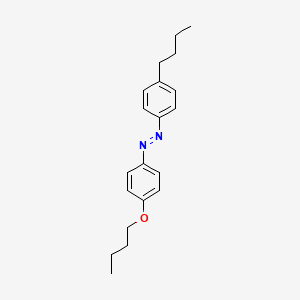
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
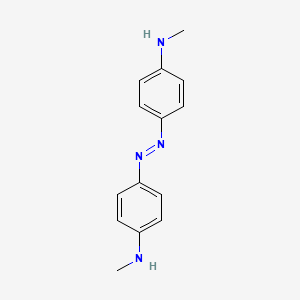


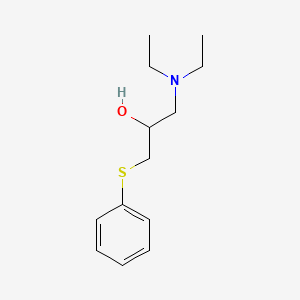
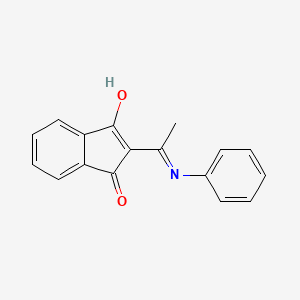
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
